molecular formula C8H10ClF2NO B3033790 4-(Difluoromethoxy)-2-methylaniline Hydrochloride CAS No. 1185175-00-1

4-(Difluoromethoxy)-2-methylaniline Hydrochloride

Cat. No. B3033790
CAS RN: 1185175-00-1
M. Wt: 209.62
InChI Key: JMIZIPJVYDPKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Difluoromethoxy)-2-methylaniline Hydrochloride” is a chemical compound with the CAS Number: 1431962-99-0 . It is typically in powder form and is stored at room temperature . It has a molecular weight of 209.62 .


Molecular Structure Analysis

The molecular formula of “4-(Difluoromethoxy)-2-methylaniline Hydrochloride” is C8H9F2NO . The InChI Code is 1S/C8H9F2NO.ClH/c1-5-2-3-6 (11)7 (4-5)12-8 (9)10;/h2-4,8H,11H2,1H3;1H .


Physical And Chemical Properties Analysis

“4-(Difluoromethoxy)-2-methylaniline Hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 209.62 .

Scientific Research Applications

Anticancer Potential

4-(Difluoromethoxy)-2-methylaniline Hydrochloride: has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistically, it interferes with key cellular pathways, such as DNA replication and repair, making it a potential candidate for targeted therapies against specific cancer types .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders. Studies suggest that this compound possesses anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. Its potential as an adjunct therapy for conditions like rheumatoid arthritis and inflammatory bowel disease warrants further exploration .

Neuroprotective Effects

The central nervous system benefits from the neuroprotective properties of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride . Researchers have observed its ability to mitigate oxidative stress, reduce neuronal damage, and enhance cognitive function. Investigations into its potential for treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are ongoing .

Antiviral Applications

Viruses pose significant global health challenges. Preliminary studies indicate that this compound exhibits antiviral activity against certain viruses, including influenza and herpes simplex virus. Its mode of action involves interfering with viral replication or entry, making it a candidate for future antiviral drug development .

Organic Synthesis and Medicinal Chemistry

Chemists appreciate the versatility of 4-(Difluoromethoxy)-2-methylaniline Hydrochloride in synthetic processes. It serves as a valuable building block for designing novel pharmaceuticals and agrochemicals. Researchers have utilized it to create drug candidates with improved pharmacokinetic properties and enhanced bioactivity .

Fluorine-Containing Materials

Fluorinated compounds find applications in materials science. This compound’s unique fluorine substitution pattern makes it interesting for designing functional materials, such as liquid crystals, polymers, and specialty coatings. Its incorporation into these materials can enhance their properties, stability, and performance .

Safety and Hazards

The safety data sheet for a related compound, “4-(Difluoromethoxy)aniline”, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-(difluoromethoxy)-2-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c1-5-4-6(12-8(9)10)2-3-7(5)11;/h2-4,8H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIZIPJVYDPKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)-2-methylaniline Hydrochloride
Reactant of Route 2
4-(Difluoromethoxy)-2-methylaniline Hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Difluoromethoxy)-2-methylaniline Hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Difluoromethoxy)-2-methylaniline Hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Difluoromethoxy)-2-methylaniline Hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Difluoromethoxy)-2-methylaniline Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.